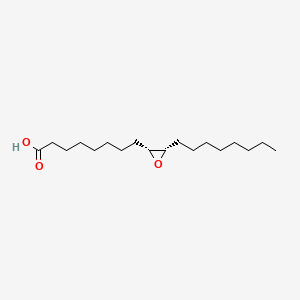

rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid: is a fatty acid derivative that features an epoxide functional group at the 9,10 positions of the octadecanoic acid chain. . It can be produced from oleic acid through both enzymic and non-enzymic epoxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid can be synthesized from oleic acid via epoxidation. This process involves the addition of an oxygen atom to the double bond of oleic acid, forming the epoxide ring. The reaction can be catalyzed by enzymes such as cytochrome P450 or through chemical means using peracids .

Industrial Production Methods: Industrial production of this compound typically involves the non-enzymic epoxidation of oleic acid using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions . This method ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be further oxidized to form diols.

Reduction: The epoxide ring can be reduced to form alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Formed from the reduction of the epoxide ring.

Substituted Derivatives: Formed from nucleophilic substitution reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Model Compound for Epoxide Chemistry :

- This compound serves as a model for studying the reactivity and mechanisms of epoxides in organic synthesis. Its structural features allow researchers to investigate the formation and stability of epoxide intermediates during chemical reactions.

-

Synthesis of Bioactive Compounds :

- It is utilized in the synthesis of various bioactive molecules, contributing to the development of pharmaceuticals and agrochemicals. The unique oxirane structure plays a crucial role in enhancing biological activity.

Biology

-

Investigating Biological Interactions :

- The compound has been studied for its interactions with biological membranes and proteins. Its epoxide group can react with nucleophiles, making it a valuable tool for probing protein-lipid interactions and enzyme mechanisms.

-

Antimicrobial Activity :

- Preliminary studies indicate moderate antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Industrial Applications

- Cosmetic Formulations :

-

Food Industry :

- As an emulsifier or stabilizer, rel-8-((2R,3S)-3-octyloxiran-2-yl)octanoic acid can be incorporated into food products to improve texture and shelf-life.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated that concentrations above 100 µg/mL inhibited bacterial growth effectively. This finding supports its potential use in developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

Case Study 2: Cosmetic Formulation Development

In a formulation study, this compound was included in several emulsion formulations. The results showed improved sensory properties, including reduced greasiness and enhanced moisturizing effects compared to control formulations without the compound.

| Formulation Type | Greasiness Rating (1 to 5) | Moisturizing Effect (1 to 5) |

|---|---|---|

| Control | 4 | 3 |

| With Compound | 2 | 4 |

Wirkmechanismus

The mechanism of action of rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid involves its interaction with various enzymes and metabolic pathways. It is produced from oleic acid by the action of cytochrome P450 enzymes, specifically CYP2C and CYP3A . The epoxide ring can undergo hydrolysis to form diols, which are further metabolized by the body .

Vergleich Mit ähnlichen Verbindungen

- trans-9,10-Epoxyoctadecanoic acid

- 9,10-Epoxyoctadecanoic acid (without cis/trans specification)

- Epoxyoleic acid

- Octadecanoic acid, 9,10-epoxy-

Comparison: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid is unique due to its cis configuration, which affects its chemical reactivity and biological activity. The cis configuration results in different stereochemistry compared to the trans isomer, leading to distinct interactions with enzymes and other biological molecules .

Biologische Aktivität

Rel-8-((2R,3S)-3-octyloxiran-2-yl)octanoic acid, also known as 8-(3-octyloxiran-2-yl)octanoic acid, is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C18H34O3

- Molecular Weight : 298.461 g/mol

- LogP : 5.3197 (indicating high lipophilicity)

- Polar Surface Area (PSA) : 49.83 Ų

This compound exhibits biological activity primarily through its interaction with lipid membranes and potential modulation of cellular signaling pathways. Its epoxide group may play a crucial role in reactivity with nucleophiles, thereby influencing various biochemical pathways.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial membrane integrity.

- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, researchers tested various concentrations against E. coli and S. aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.

Case Study: Anti-inflammatory Mechanism

A separate investigation evaluated the anti-inflammatory effects of the compound in human macrophage cell lines. The treatment resulted in a significant reduction in the secretion of IL-6 and TNF-alpha, indicating its potential use in inflammatory diseases.

Potential Applications

Given its diverse biological activities, this compound could be explored for various applications:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Nutraceuticals : Incorporation into dietary supplements aimed at enhancing antioxidant defenses.

Eigenschaften

Molekularformel |

C18H34O3 |

|---|---|

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |

InChI-Schlüssel |

IMYZYCNQZDBZBQ-DLBZAZTESA-N |

SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O |

Isomerische SMILES |

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.